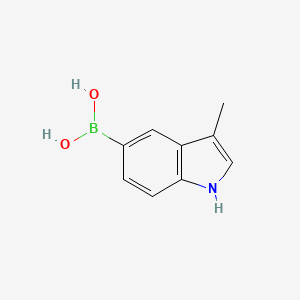
(3-methyl-1H-indol-5-yl)boronic acid
Vue d'ensemble
Description
(3-methyl-1H-indol-5-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is notable for its role in various chemical reactions, particularly in the field of organic synthesis. The presence of both the indole and boronic acid moieties in its structure makes it a versatile intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Boronic acids, in general, can form complexes with lewis bases like hydroxide anions, and electron-donating groups, like nitrogen or oxygen, and also behave as electrophiles . This suggests that (3-methyl-1H-indol-5-yl)boronic acid might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might affect multiple biochemical pathways.
Pharmacokinetics
The suzuki–miyaura coupling reaction, which involves organoboron reagents like this compound, is known for its exceptionally mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . This suggests that this compound might have favorable ADME properties.
Result of Action
Indole derivatives are known to maintain intestinal homeostasis and impact liver metabolism and the immune response . This suggests that this compound might have similar effects.
Action Environment
It’s worth noting that boronic esters are sensitive to hydrolysis under mild acidic or basic conditions, and to proteodeboronation, oxidation, and nucleophilic attack . This suggests that the action of this compound might be influenced by environmental factors such as pH and temperature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1H-indol-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 3-methylindole using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(3-methyl-1H-indol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Indoles: Formed from electrophilic substitution reactions.
Applications De Recherche Scientifique
(3-methyl-1H-indol-5-yl)boronic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-methyl-1H-indol-2-yl)boronic acid
- (5-methyl-1H-indol-3-yl)boronic acid
- (3-methyl-1H-indol-7-yl)boronic acid
Uniqueness
(3-methyl-1H-indol-5-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the indole ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling .
Propriétés
IUPAC Name |
(3-methyl-1H-indol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJHTMTUVOSOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC=C2C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


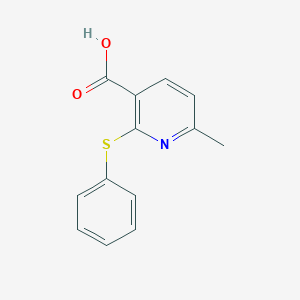
![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3022954.png)

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B3022956.png)
![methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B3022957.png)
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)
![5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3022960.png)
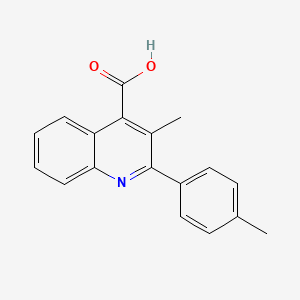
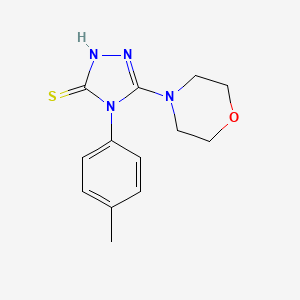
![(5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide](/img/structure/B3022965.png)
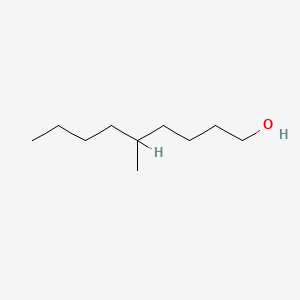
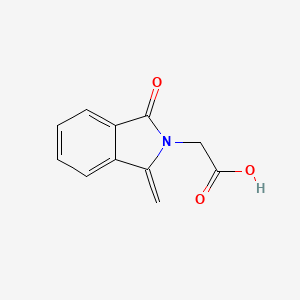
![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B3022972.png)
![Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate](/img/structure/B3022973.png)
